1H-Tetrazole-1-acetic acid
Overview
Description
1H-Tetrazole-1-acetic acid, also known as Tetrazol-1-acetic acid, is a compound with the molecular formula C3H4N4O2 . It appears as a solid or liquid and may be liable to extremely rapid burning or a minor blast effect .
Synthesis Analysis
A novel process of preparing 1H-tetrazole acetic acid involves three steps. Firstly, 5-amino tetrazole is synthesized from hydrazine hydrate and cyanamide with a yield of 85%. Then, the intermediate undergoes a deamination reaction to give 1H-tetrazole with a yield of 95%. The last step involves a nucleophilic substitution with chloroacetic acid. Under basic conditions, 1H-tetrazole acetic acid is produced from 1H-tetrazole and chloroacetic acid with a yield of 81.7% .Molecular Structure Analysis
The molecular structure of 1H-Tetrazole-1-acetic acid includes a tetrazole ring attached to an acetic acid group . The InChI representation of the molecule isInChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)
. Chemical Reactions Analysis
1H-Tetrazole-1-acetic acid can participate in various chemical reactions. For instance, it can be used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections .Physical And Chemical Properties Analysis
1H-Tetrazole-1-acetic acid has a molecular weight of 128.09 g/mol . It has a predicted density of 1.78±0.1 g/cm3 . The melting point is 127-129°C , and the boiling point is predicted to be 381.1°C at 760 mmHg .Scientific Research Applications
Synthesis and Intermediate Applications
1H-Tetrazole-1-acetic acid plays a significant role in the synthesis of various biologically active molecules. For instance, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a derivative, is crucial in metabolic profiling studies for drug development candidates, demonstrating its value in the discovery phase of pharmaceutical research (Maxwell & Tran, 2017).
Catalytic and Ligand Roles
1H-Tetrazole-1-acetic acid serves as an effective ligand in various chemical reactions. For example, it acts as a superior ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides (Wu et al., 2013). Additionally, it has been used as a ligand in Pd(II) catalyzed Heck reactions, showcasing its versatility in facilitating complex chemical processes (Gupta et al., 2004).
Synthesis Process Optimization
The synthesis of 1H-Tetrazole acetic acid itself has been a subject of study, with research focusing on optimizing the nucleophilic substitution process to enhance yield and efficiency. This optimization is crucial in ensuring the availability and purity of 1H-Tetrazole-1-acetic acid for further applications (Tao, 2013).
Photophysical Applications
In the field of photophysics, 1H-Tetrazole 5-acetic acid has been explored as an organocatalyst for synthesizing derivatives that exhibit unique fluorescence properties. These properties are significant for applications in fluorescence spectroscopy and the development of fluorescent probes (Mondal et al., 2019).
Coordination Compounds and Catalysis
1H-Tetrazole-1-acetic acid forms coordination compounds with various metals, demonstrating potential in catalysis and material science. Studies show that such compounds exhibit specific and beneficial catalytic behaviors, such as in the polymerization of styrene (Li et al., 2012).
Structural Chemistry
The compound has been the focus of studies in crystallography and structural chemistry, where its interactions with different metals and its role in forming complex structures are explored. This research is vital for understanding the material properties and potential applications in areas like nanotechnology and materials engineering (Ding et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(tetrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWAIJBHBCCLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057686 | |
Record name | 1H-Tetrazol-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |
Record name | TETRAZOL-1-ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1H-Tetrazole-1-acetic acid | |
CAS RN |
21732-17-2 | |
Record name | TETRAZOL-1-ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1H-Tetrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21732-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tetrazolylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021732172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazol-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-tetrazol-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TETRAZOLYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73YK18GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.